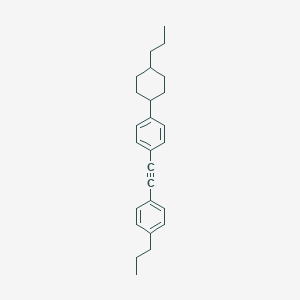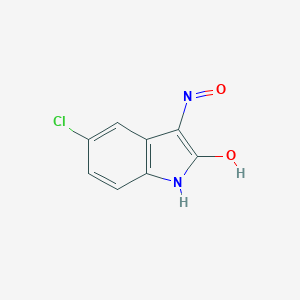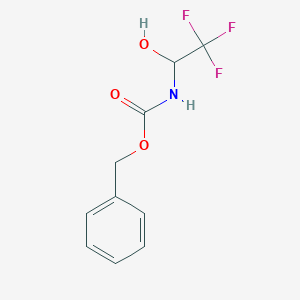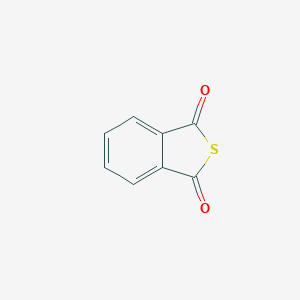
Benzo(c)thiophene-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzo(c)thiophene-1,3-dione, also known as thioxanthone, is a heterocyclic compound that has been extensively studied for its potential applications in various fields of science. Thioxanthone is a yellow crystalline substance that is insoluble in water but soluble in organic solvents such as ethanol, benzene, and chloroform. This compound has been shown to possess a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.
作用機序
The mechanism of action of Benzo(c)thiophene-1,3-dione is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. Thioxanthone has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Thioxanthone has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and regulation. In addition, Benzo(c)thiophene-1,3-dione has been shown to inhibit the activity of NF-kappaB, a transcription factor that is involved in the regulation of immune and inflammatory responses.
生化学的および生理学的効果
Thioxanthone has been shown to possess various biochemical and physiological effects, including antioxidant, anti-inflammatory, and immunomodulatory properties. Thioxanthone has been shown to scavenge free radicals and protect cells from oxidative damage. Thioxanthone has also been shown to inhibit the production of inflammatory cytokines and chemokines, thereby reducing inflammation. In addition, Benzo(c)thiophene-1,3-dione has been shown to modulate the activity of immune cells, including T cells and macrophages.
実験室実験の利点と制限
Thioxanthone has several advantages for lab experiments, including its low toxicity and high stability. Thioxanthone is relatively non-toxic to cells and can be used at high concentrations without causing significant cell death. Thioxanthone is also stable under various conditions, including exposure to light and heat. However, Benzo(c)thiophene-1,3-dione has some limitations for lab experiments, including its insolubility in water and its limited solubility in some organic solvents. Thioxanthone also has limited bioavailability in vivo, which may limit its potential therapeutic applications.
将来の方向性
There are several future directions in research for Benzo(c)thiophene-1,3-dione, including its potential applications in photobiology and materials science. Thioxanthone has been shown to possess photoinitiating properties, which make it a potential candidate for use in photopolymerization and photolithography. Thioxanthone has also been shown to possess fluorescent properties, which make it a potential candidate for use in imaging and sensing applications. In addition, Benzo(c)thiophene-1,3-dione has been shown to possess potential applications in the field of organic electronics, where it can be used as a hole-transporting material in organic solar cells and light-emitting diodes.
Conclusion:
In conclusion, Benzo(c)thiophene-1,3-dione is a heterocyclic compound that has been extensively studied for its potential applications in various fields of science. Thioxanthone has been shown to possess antimicrobial, antiviral, and anticancer properties, and has several advantages for lab experiments, including its low toxicity and high stability. Thioxanthone has several future directions in research, including its potential applications in photobiology and materials science. Further research is needed to fully understand the mechanism of action of Benzo(c)thiophene-1,3-dione and its potential therapeutic applications.
合成法
Thioxanthone can be synthesized by various methods, including the Friedel-Crafts reaction, the Perkin reaction, and the Knoevenagel reaction. The most commonly used method is the Friedel-Crafts reaction, which involves the reaction of benzoyl chloride with thiophene in the presence of aluminum chloride as a catalyst. The Perkin reaction involves the condensation of benzaldehyde with thiophene-2-carboxylic acid in the presence of acetic anhydride and sulfuric acid. The Knoevenagel reaction involves the condensation of 2-thiophenecarboxaldehyde with malonic acid in the presence of piperidine as a catalyst.
科学的研究の応用
Thioxanthone has been extensively studied for its potential applications in various fields of science, including medicine, materials science, and photobiology. In medicine, Benzo(c)thiophene-1,3-dione has been shown to possess antimicrobial, antiviral, and anticancer properties. Thioxanthone has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. Thioxanthone has also been shown to possess antiviral activity against herpes simplex virus type 1 and type 2. In addition, Benzo(c)thiophene-1,3-dione has been shown to possess anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
特性
CAS番号 |
5698-59-9 |
|---|---|
製品名 |
Benzo(c)thiophene-1,3-dione |
分子式 |
C8H4O2S |
分子量 |
164.18 g/mol |
IUPAC名 |
2-benzothiophene-1,3-dione |
InChI |
InChI=1S/C8H4O2S/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4H |
InChIキー |
LYWRIGIFLAVWAF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)SC2=O |
正規SMILES |
C1=CC=C2C(=C1)C(=O)SC2=O |
その他のCAS番号 |
5698-59-9 |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



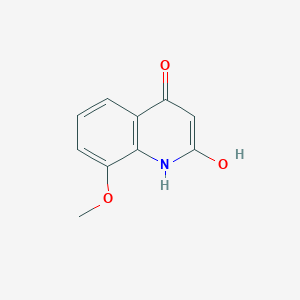
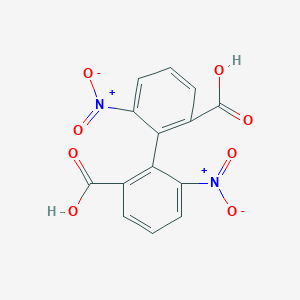
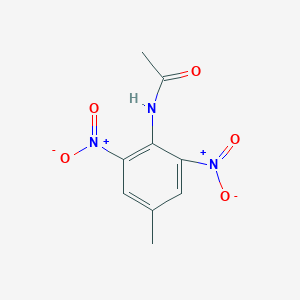
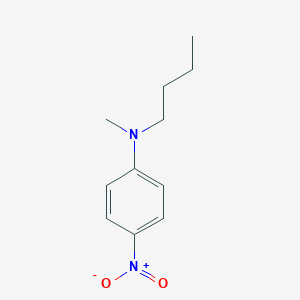
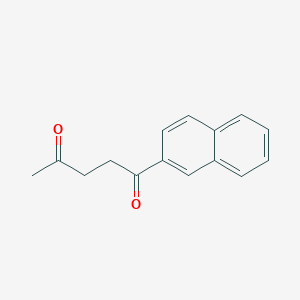
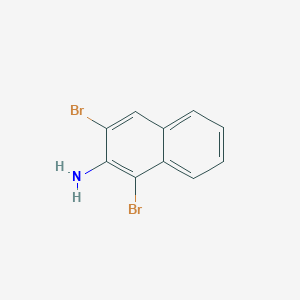
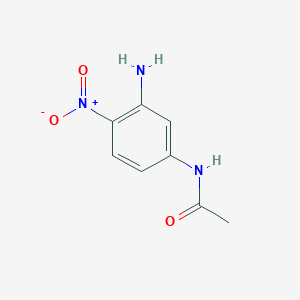
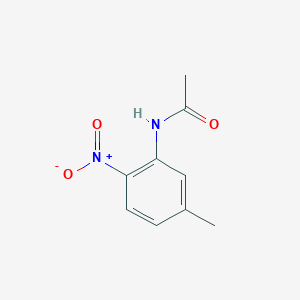
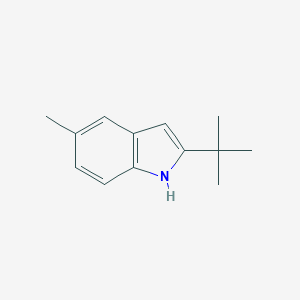
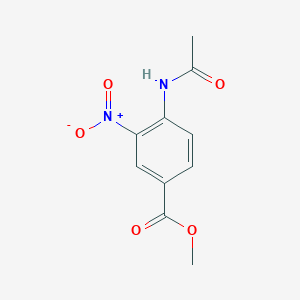
![6,7-dimethoxy-3-(4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-1,3-dihydro-2-benzofuran-1-ol](/img/structure/B189124.png)
